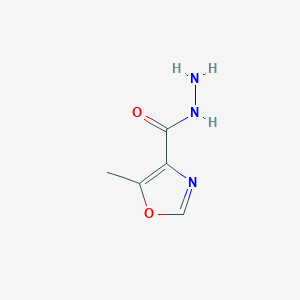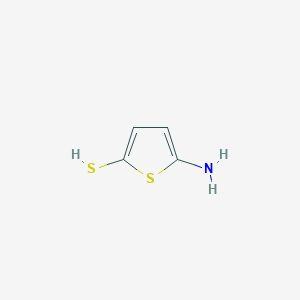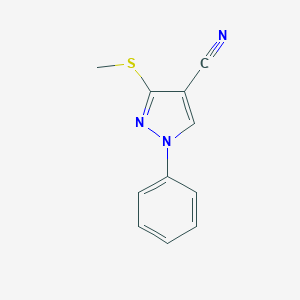![molecular formula C9H15NO B065584 (1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene CAS No. 179922-77-1](/img/structure/B65584.png)
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene, commonly known as MPAH, is a bicyclic compound that belongs to the class of azabicyclo compounds. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of MPAH is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. MPAH has also been found to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical And Physiological Effects
MPAH has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. MPAH has also been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to an increase in the levels of neurotransmitters, such as dopamine, in the brain.
Advantages And Limitations For Lab Experiments
MPAH has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It also exhibits a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of action of various drugs and neurotransmitters. However, MPAH also has some limitations. It has a relatively low potency compared to other drugs, which can make it difficult to observe its effects at low concentrations. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on MPAH. One area of interest is the development of more potent analogs of MPAH, which could be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of MPAH on the brain, which could provide insights into the mechanisms of action of other drugs and neurotransmitters. Finally, the development of new methods for synthesizing MPAH could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
MPAH can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis process involves the use of various reagents and catalysts, including sodium hydride, 2-bromo-1-propanol, and 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Scientific Research Applications
MPAH has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. MPAH has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
properties
CAS RN |
179922-77-1 |
|---|---|
Product Name |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-7-4-5-8(11-2)9(7)10/h4-5,7-9H,3,6H2,1-2H3/t7-,8-,9-,10?/m1/s1 |
InChI Key |
AJBFKTZAQFBOIA-PBVVMKELSA-N |
Isomeric SMILES |
CCCN1[C@H]2[C@@H]1[C@@H](C=C2)OC |
SMILES |
CCCN1C2C1C(C=C2)OC |
Canonical SMILES |
CCCN1C2C1C(C=C2)OC |
synonyms |
6-Azabicyclo[3.1.0]hex-2-ene,4-methoxy-6-propyl-,(1alpha,4alpha,5alpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




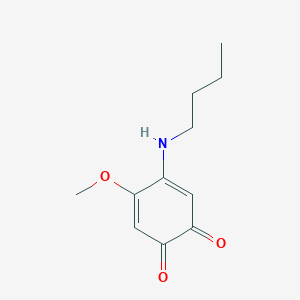
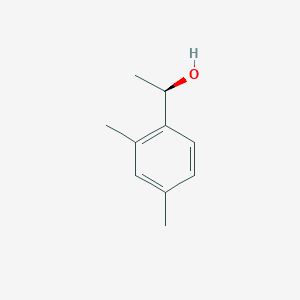
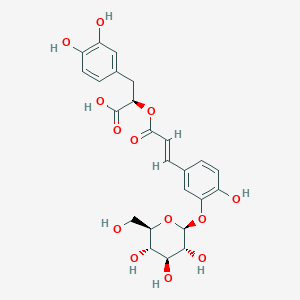
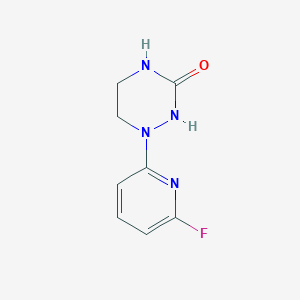
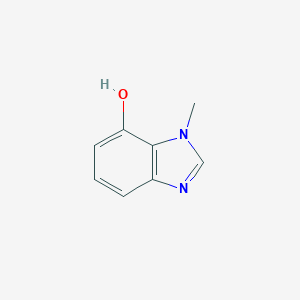
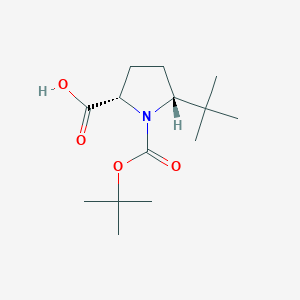
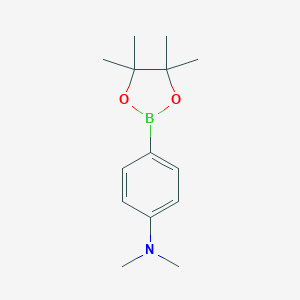
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
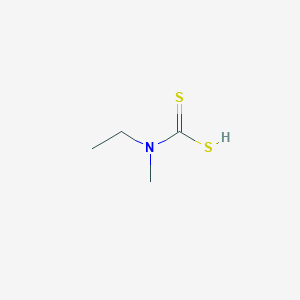
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)
